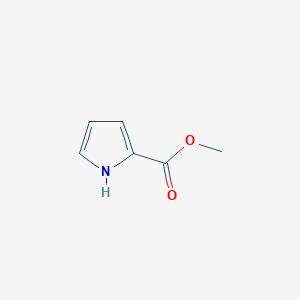

Methyl pyrrole-2-carboxylate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-9-6(8)5-3-2-4-7-5/h2-4,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONGYFFEWFJHNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152407 | |

| Record name | Methyl pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-62-0 | |

| Record name | Methyl pyrrole-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1193-62-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 1H-PYRROLE-2-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PYRROLE-2-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BEG2CK3LU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl Pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl pyrrole-2-carboxylate is a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. Its pyrrole core is a common scaffold in numerous biologically active molecules. A thorough understanding of its physicochemical properties is paramount for its effective utilization in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and insights into its role as a precursor in the development of targeted therapies.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for predicting its behavior in various chemical and biological systems, including solubility, membrane permeability, and receptor-binding interactions.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇NO₂ | [1][2] |

| Molecular Weight | 125.13 g/mol | [1][2] |

| Appearance | White to light beige solid | [3] |

| Melting Point | 74-78 °C | [1] |

| Boiling Point | 104-105 °C at 9 Torr | [4] |

| Flash Point | 93.1 °C | [4] |

| Density | 1.184 g/cm³ (Predicted) | [4] |

Table 2: Solubility and Partitioning Properties

| Property | Value | Reference(s) |

| Water Solubility | Soluble | [4][5] |

| Solubility in Organic Solvents | Slightly soluble in Chloroform and DMSO | [4] |

| logP (Octanol-Water Partition Coefficient) | 1.170 | [4] |

| pKa | 15.16 ± 0.50 (Predicted) | [4] |

Synthesis and Experimental Protocols

A fundamental understanding of the synthesis and the experimental determination of physicochemical properties is essential for the application of this compound in research and development.

Synthesis of this compound

This compound can be synthesized via the esterification of pyrrole-2-carboxylic acid. A common method involves the reaction of pyrrole-2-carboxylic acid with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂)[4].

Experimental Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-

Dissolve pyrrole-2-carboxylic acid in methanol in a reaction vessel cooled to 0 °C.[4]

-

Slowly add thionyl chloride dropwise to the solution while maintaining the temperature at 0 °C.[4]

-

After the addition is complete, allow the reaction mixture to warm to 35 °C.[4]

-

Stir the mixture continuously for 24 hours at 35 °C.[4]

-

Remove the solvent by vacuum evaporation.[4]

-

The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Determination of Physicochemical Properties

Accurate determination of physicochemical properties is crucial. The following are generalized protocols for key parameters.

The melting point is a critical indicator of purity.

Experimental Protocol:

-

Finely powder a small amount of the crystalline this compound.

-

Pack a small amount of the powder into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.

The boiling point is determined at a specific pressure.

Experimental Protocol:

-

Place a small amount of this compound into a small test tube.

-

Invert a sealed capillary tube into the test tube.

-

Attach the test tube to a thermometer and place it in a heating bath (e.g., a Thiele tube with mineral oil).

-

Heat the bath slowly and observe for a continuous stream of bubbles emerging from the capillary tube.

-

Record the temperature at which this continuous stream is observed. This is the boiling point at the given atmospheric pressure.

Solubility is assessed in various solvents to understand its polarity and potential for formulation.

Experimental Protocol:

-

Add a small, measured amount of this compound (e.g., 10 mg) to a test tube.

-

Add a measured volume of the solvent to be tested (e.g., 1 mL of water, chloroform, or DMSO) to the test tube.

-

Vigorously shake or vortex the mixture for a set period (e.g., 1 minute).

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble. If it remains undissolved, it is insoluble. If some dissolves, it is partially soluble.

The acid dissociation constant (pKa) is a measure of the acidity of a compound.

Experimental Protocol:

-

Prepare a standard solution of this compound in a suitable solvent (e.g., water or a water-co-solvent mixture).

-

Calibrate a pH meter using standard buffer solutions.

-

Immerse the pH electrode in the sample solution.

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration, adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of titrant.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Experimental Protocol:

-

Prepare a standard solution of this compound.

-

Use a reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.

-

The mobile phase should be a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Inject the sample onto the column and record the retention time.

-

The logP can be calculated from the retention time using a calibration curve generated with a series of standard compounds with known logP values.

Role in Drug Development and Signaling Pathways

Pyrrole-2-carboxylate derivatives have emerged as promising scaffolds in drug discovery, particularly as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[6]

Targeting the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Pyrrole derivatives have been developed as inhibitors of key kinases in this pathway, such as MEK and ERK.[1][7] For instance, Ulixertinib, a pyrrole-containing compound, is a potent and selective inhibitor of ERK1/2.[1]

Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrrole derivative.

Targeting the VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels. In cancer, this pathway is often hijacked by tumors to promote their growth and metastasis. Pyrrole-containing compounds, such as Semaxanib, have been developed to inhibit VEGF receptors (VEGFRs), thereby blocking angiogenesis.[1]

Conclusion

This compound is a versatile building block in medicinal chemistry. Its well-defined physicochemical properties, coupled with established synthetic routes, make it an attractive starting material for the development of novel therapeutic agents. The demonstrated ability of its derivatives to modulate key signaling pathways, such as the MAPK/ERK and VEGF pathways, highlights its importance in the ongoing search for more effective treatments for a range of diseases, particularly cancer. This guide provides the foundational knowledge necessary for researchers to fully exploit the potential of this important molecule.

References

- 1. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data Interpretation of Methyl Pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for methyl pyrrole-2-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines the interpretation of its 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry data, supported by detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The spectral data for this compound (C6H7NO2, Molecular Weight: 125.13 g/mol ) are summarized in the following tables.[1][2][3] These values are critical for the structural elucidation and quality control of this compound.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~9.3 (Broad) | Singlet | - | NH (Pyrrole ring) |

| ~6.9 | Multiplet | - | H5 (Pyrrole ring) |

| ~6.8 | Multiplet | - | H3 (Pyrrole ring) |

| ~6.1 | Multiplet | - | H4 (Pyrrole ring) |

| 3.79 | Singlet | - | OCH3 (Ester) |

Solvent: CDCl3, Reference: TMS (0 ppm)

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 13C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 161.9 | C=O (Ester carbonyl) |

| 129.9 | C2 (Pyrrole ring) |

| 122.9 | C5 (Pyrrole ring) |

| 115.3 | C3 (Pyrrole ring) |

| 109.1 | C4 (Pyrrole ring) |

| 51.5 | OCH3 (Ester) |

Solvent: CDCl3

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: FT-IR Spectral Data for this compound

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3430 | Strong, Broad | N-H Stretch (Pyrrole ring) |

| ~3100 | Medium | C-H Stretch (Aromatic) |

| ~2950 | Medium | C-H Stretch (Aliphatic, -CH3) |

| ~1700 | Strong | C=O Stretch (Ester carbonyl) |

| ~1550, 1450 | Medium | C=C Stretch (Pyrrole ring) |

| ~1250 | Strong | C-O Stretch (Ester) |

Sample Preparation: KBr Pellet[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 125 | High | [M]+ (Molecular ion) |

| 94 | High | [M - OCH3]+ |

| 66 | Medium | [C4H4N]+ |

Ionization Method: Electron Ionization (EI)[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound (5-10 mg) was prepared by dissolving it in approximately 0.7 mL of deuterated chloroform (CDCl3).

-

Internal Standard: A small amount of tetramethylsilane (TMS) was added to the solution to serve as an internal reference standard (δ = 0.00 ppm).

-

Instrumentation: 1H and 13C NMR spectra were recorded on a 400 MHz NMR spectrometer.

-

Data Acquisition: For 1H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For 13C NMR, 256 scans were acquired with a relaxation delay of 2 seconds.

-

Data Processing: The raw data was Fourier transformed, and the resulting spectra were manually phased and baseline corrected. Chemical shifts were referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of this compound was finely ground with anhydrous potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[1][4]

-

Instrumentation: The FT-IR spectrum was recorded using a Bruker Tensor 27 FT-IR spectrometer.[1]

-

Data Acquisition: The spectrum was acquired in the range of 4000-400 cm-1 with a resolution of 4 cm-1. A background spectrum of a blank KBr pellet was recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting transmittance spectrum was converted to absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound was prepared in dichloromethane.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source was used for the analysis.

-

GC Conditions: A non-polar capillary column (e.g., DB-5) was used. The oven temperature was programmed to ramp from an initial temperature to a final temperature to ensure separation of the analyte from any impurities. The injector temperature was set to 250°C.

-

MS Conditions: The ion source temperature was maintained at 230°C. The mass spectrometer was operated in full scan mode over a mass range of m/z 40-400.

-

Data Analysis: The total ion chromatogram (TIC) was analyzed to identify the peak corresponding to this compound. The mass spectrum of this peak was then extracted and analyzed.

Spectral Data Interpretation Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

References

synthesis of Methyl pyrrole-2-carboxylate analogs

An In-Depth Technical Guide to the Synthesis of Methyl Pyrrole-2-carboxylate Analogs

Introduction

The pyrrole ring is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and advanced materials.[1][2] this compound and its analogs are particularly valuable as synthetic intermediates and as key structural motifs in biologically active compounds, including drugs like Atorvastatin and Tolmetin.[1] The development of efficient and versatile synthetic routes to access these compounds is a significant focus in medicinal and organic chemistry. This guide provides a comprehensive overview of the primary synthetic strategies, detailed experimental protocols, and comparative data for the preparation of this compound and its diverse analogs, intended for researchers and professionals in drug development.

Core Synthetic Strategies

The synthesis of this compound analogs can be broadly categorized into two main approaches:

-

De Novo Ring Formation: Construction of the pyrrole ring from acyclic precursors.

-

Post-Modification of the Pyrrole Core: Functionalization of a pre-existing pyrrole or this compound scaffold.

A logical overview of these strategies is presented below.

Caption: Core strategies for synthesizing pyrrole analogs.

De Novo Ring Formation Methods

These methods construct the pyrrole heterocycle from simple, acyclic starting materials, offering high flexibility in introducing substituents.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust and widely used method for constructing substituted pyrroles by condensing a 1,4-dicarbonyl compound with a primary amine or ammonia, often under neutral or mildly acidic conditions.[3][4]

Caption: Reaction mechanism of the Paal-Knorr synthesis.

Experimental Protocol: Paal-Knorr Synthesis (Conventional Heating) [3][5]

-

Reaction Setup: In a round-bottom flask, combine the 1,4-dicarbonyl compound (e.g., acetonylacetone, 1.0 equiv) and the primary amine (1.0-1.2 equiv) in a suitable solvent (e.g., ethanol, acetic acid, or water). For solvent-free conditions, mix the neat reactants.[5]

-

Catalyst Addition: Add a catalytic amount of an acid catalyst such as hydrochloric acid (1 drop), ferric chloride, or an acidic alumina like CATAPAL 200 (e.g., 40 mg).[3][5][6]

-

Heating: Heat the mixture to a specified temperature (e.g., 60 °C or reflux) and maintain for the required time (e.g., 15-60 minutes).[3][5]

-

Workup: After cooling, quench the reaction if necessary. If a precipitate forms, collect it by vacuum filtration. Otherwise, perform an extractive workup using an organic solvent (e.g., ethyl acetate) and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel or recrystallization.

Table 1: Examples of Paal-Knorr Pyrrole Synthesis

| 1,4-Dicarbonyl Compound | Amine | Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Acetonylacetone | Aniline | CATAPAL 200 | None | 60 | 45 min | 97 | [5] |

| Acetonylacetone | Benzylamine | CATAPAL 200 | None | 60 | 45 min | 95 | [5] |

| 2,5-Dimethoxytetrahydrofuran | Aniline | Iron(III) chloride | Water | RT | - | 95 | [6] |

| 2,5-Dimethoxytetrahydrofuran | p-Toluidine | Iron(III) chloride | Water | RT | - | 98 | [6] |

| Hexane-2,5-dione | Ammonium hydroxide | HCl | Ethanol | Reflux | 15 min | ~90 |[3] |

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine to produce substituted pyrroles.[7][8] This method is particularly useful for preparing pyrroles with multiple, distinct substituents.

Caption: Logical workflow for the Hantzsch pyrrole synthesis.[7]

Experimental Protocol: Hantzsch Synthesis on Solid Support [9]

-

Resin Preparation: Acetoacetylate a polystyrene Rink amide resin.

-

Enaminone Formation: Treat the acetoacetylated resin with a primary amine to form the polymer-bound enaminone.

-

Hantzsch Reaction: React the polymer-bound enaminone with an α-bromoketone in a suitable solvent.

-

Cleavage: After the reaction is complete, wash the resin and cleave the product from the solid support using 20% trifluoroacetic acid in dichloromethane.

-

Isolation: Concentrate the filtrate to obtain the pyrrole-3-carboxamide product in high purity.

Table 2: Examples of Hantzsch Pyrrole Synthesis

| β-Ketoester | α-Haloketone | Amine | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ethyl acetoacetate | Chloroacetone | Ammonia | EtOH, Reflux | Ethyl 2,4-dimethylpyrrole-3-carboxylate | High | [7][8] |

| Methyl acetoacetate | 3-Bromo-2-butanone | Benzylamine | NaOAc, EtOH | Methyl 1-benzyl-2,4,5-trimethylpyrrole-3-carboxylate | Good | [7] |

| Polymer-bound acetoacetate | Phenacyl bromide | Benzylamine | DMF | N-benzyl-2-methyl-5-phenylpyrrole-3-carboxamide | Excellent Purity |[9] |

Van Leusen Pyrrole Synthesis

The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon that reacts with a Michael acceptor (an electron-deficient alkene) in the presence of a base.[10][11] This [3+2] cycloaddition is a powerful method for creating 3,4-disubstituted or polysubstituted pyrroles.[12]

Experimental Protocol: Van Leusen Synthesis of 3-Aroyl-4-heteroarylpyrroles [13]

-

Reaction Setup: Mix the enone (1 mmol) and TosMIC (1 mmol) in DMSO (1.5 mL).

-

Base Addition: Prepare a suspension of sodium hydride (50 mg) in diethyl ether (20 mL) under an argon atmosphere.

-

Reaction: Add the DMSO solution of reactants dropwise to the NaH suspension at room temperature with vigorous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction with water and perform an extractive workup.

-

Purification: Purify the crude residue by recrystallization from acetone-ethyl ether to yield the final pyrrole product.

Table 3: Examples of Van Leusen Pyrrole Synthesis

| Michael Acceptor | TosMIC Derivative | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Methyl acrylate | TosMIC | NaH | DMSO/Ether | Methyl pyrrole-3-carboxylate | Good | [10][12] |

| Chalcone | TosMIC | NaH | DMSO/Ether | 3-Benzoyl-4-phenyl-1H-pyrrole | 60 | [13] |

| Methyl 3-arylacrylate | TosMIC | DBU | THF | Methyl 3-aryl-pyrrole-4-carboxylate | Good |[10] |

Functionalization of the Pyrrole Core

These methods involve modifying a pre-formed pyrrole ring, which is often a more direct route to specific analogs if the starting pyrrole is readily available.

Direct Esterification and Related Reactions

The methyl ester group can be introduced onto the pyrrole ring through several methods.

A. Fischer Esterification of Pyrrole-2-carboxylic Acid This is a classic method involving the acid-catalyzed reaction of pyrrole-2-carboxylic acid with methanol.

Experimental Protocol: Fischer Esterification [14]

-

Dissolve pyrrole-2-carboxylic acid (1.0 equiv) in excess methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

-

Reflux the mixture for several hours until TLC indicates the consumption of the starting material.

-

Cool the reaction, neutralize the acid with a base (e.g., NaHCO₃ solution), and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic phase. Purify by distillation or chromatography to obtain this compound.

B. Acylation-Alkoxylation Route [15] This versatile, large-scale synthesis avoids moisture-sensitive organometallic reagents.

Experimental Protocol: Acylation-Alkoxylation [15]

-

Acylation: Add freshly distilled pyrrole (1.0 equiv) in anhydrous ether to a stirred solution of trichloroacetyl chloride (1.025 equiv) in anhydrous ether over 3 hours. The reaction refluxes from the exothermic heat.

-

Workup 1: After stirring for 1 hour, add an aqueous solution of potassium carbonate to quench the reaction. Separate the organic layer, dry, and remove the solvent to yield 2-(trichloroacetyl)pyrrole.

-

Esterification: Dissolve sodium (1.05 equiv) in absolute ethanol. Add the 2-(trichloroacetyl)pyrrole (1.0 equiv) in ether to this solution and stir.

-

Workup 2: Concentrate the solution and partition the residue between ether and dilute HCl. The combined ether layers are washed, dried, and concentrated.

-

Purification: Fractionally distill the residue under reduced pressure to yield ethyl pyrrole-2-carboxylate (91-92% yield). The methyl ester can be prepared similarly using sodium methoxide in methanol.

C. Iron-Catalyzed Carboxylation/Esterification [16] This method synthesizes alkyl 1H-pyrrole-2-carboxylates directly from pyrrole.

Table 4: Direct Synthesis of this compound

| Pyrrole Substrate | Reagents | Catalyst | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1H-Pyrrole | CCl₄, Methanol | Fe(acac)₃ | Methanol | Dimethyl 1H-pyrrole-2,5-dicarboxylate | Quantitative | [16] |

| 1-Methyl-1H-pyrrole | CCl₄, Methanol | FeBr₂ | Methanol | Dimethyl 1-methyl-1H-pyrrole-2,5-dicarboxylate | High | [16] |

| 1H-Pyrrole | 1) Trichloroacetyl chloride 2) NaOMe | None | 1) Ether 2) Methanol | Methyl 1H-pyrrole-2-carboxylate | >90 |[15] |

Catalytic C-H Activation

Modern synthetic chemistry increasingly relies on C-H activation to create C-C and C-N bonds, offering atom-economical routes to complex molecules.[2][17] Various transition metals can catalyze the direct functionalization of the pyrrole ring.

General Principles:

-

α- vs. β-Selectivity: C-H functionalization of pyrroles typically occurs at the more electron-rich α-positions (C2/C5). However, specific catalyst control can achieve otherwise difficult β-selective arylation.[18]

-

Catalysts: Ruthenium, Rhodium, and Palladium are commonly used catalysts for these transformations.[17][18][19]

-

Applications: This strategy is powerful for synthesizing analogs with aryl or other complex substituents directly attached to the pyrrole core, which can be difficult to achieve via de novo methods.

Table 5: Examples of C-H Functionalization for Pyrrole Analog Synthesis

| Pyrrole Substrate | Coupling Partner | Catalyst System | Conditions | Selectivity | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N-Boc-pyrrole | Phenylboronic acid | [RuCl₂(p-cymene)]₂ / AgOAc | tAmylOH, 120 °C | C2-Arylation | High | [17] |

| Enamides | Alkynes | --INVALID-LINK--₂ | TFE/DCE, 80 °C, CCE | Annulation | ~70 | [19] |

| N-protected pyrroles | Iodoarenes | Rh(acac)(CO)₂ / PCy₃·HBF₄ | Mesitylene, 140 °C | β-Arylation | Good | [18] |

| N-Methylpyrrole | Diazo compounds | Pd(PhCN)₂Cl₂ / Chiral Bipyridine | Toluene, 40 °C | Asymmetric C-H Insertion | up to 90% ee |[20] |

N-Acylation and N-Alkylation

Modification at the pyrrole nitrogen is a straightforward method to generate a wide array of analogs.

Experimental Protocol: N-Acylation in Ionic Liquid [6]

-

Reaction Setup: In a vial, dissolve pyrrole (1.0 equiv) in an ionic liquid such as [Bmim][PF₆].

-

Reagent Addition: Add the acylating agent (e.g., benzoyl chloride, 1.0-1.1 equiv) to the solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Workup: Extract the product from the ionic liquid using an organic solvent (e.g., diethyl ether). The ionic liquid can often be recovered and reused.

-

Purification: Wash, dry, and concentrate the organic extracts. Purify the product as needed. This method often provides excellent yields and high regioselectivity for N-substitution.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Pyrrole synthesis [organic-chemistry.org]

- 7. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A new and simple synthesis of the pyrrole ring system from Michael acceptors and tosylmethylisocyanides | Semantic Scholar [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. researchgate.net [researchgate.net]

- 17. Catalytic C–H Activation of Indoles and Pyrroles - ChemistryViews [chemistryviews.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Enantioselective palladium-catalyzed C–H functionalization of pyrroles using an axially chiral 2,2′-bipyridine ligand - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

theoretical investigation of Methyl pyrrole-2-carboxylate reaction mechanisms

An In-depth Technical Guide on the Theoretical Investigation of Methyl Pyrrole-2-carboxylate Reaction Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a key heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of biologically active molecules and functional materials. Understanding the underlying mechanisms of its reactions is crucial for optimizing synthetic routes, predicting product distributions, and designing novel derivatives with desired properties. Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens through which to examine these reaction mechanisms at a molecular level. This guide offers an in-depth analysis of theoretically investigated reaction mechanisms relevant to this compound, drawing from studies on the parent molecule and closely related pyrrole derivatives.

Core Theoretical Methodologies

The theoretical investigation of reaction mechanisms typically involves a standardized computational workflow. The primary goal is to map the potential energy surface (PES) of the reaction, identifying reactants, products, intermediates, and the transition states that connect them.

Experimental Protocols: Computational Details

Detailed methodologies from cited theoretical studies form the basis for reliable and reproducible computational experiments.

-

Software: Quantum chemical calculations are predominantly performed using software packages like Gaussian, ORCA, or Spartan.

-

Method/Level of Theory: Density Functional Theory (T) is the most common method due to its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used. Other functionals like M06-2X or ωB97X-D are also employed, especially for reactions involving non-covalent interactions.

-

Basis Set: The choice of basis set determines the mathematical representation of atomic orbitals. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are frequently used for geometry optimizations and frequency calculations.

-

Solvation Models: To simulate reaction conditions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) are often applied.

-

Workflow:

-

Geometry Optimization: The three-dimensional structures of reactants, intermediates, products, and transition states are optimized to find the lowest energy conformation for each.

-

Frequency Analysis: Vibrational frequency calculations are performed to characterize the optimized structures. A stable species (reactant, product, intermediate) will have all real (positive) frequencies. A first-order saddle point, or transition state, will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Energy Calculation: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to refine the energy profile of the reaction.

-

Intrinsic Reaction Coordinate (IRC) Calculation: This calculation is used to confirm that a located transition state correctly connects the desired reactant and product on the potential energy surface.

-

Diagram: General Workflow for Theoretical Investigation

The following diagram illustrates the standard computational workflow for investigating a chemical reaction mechanism.

Caption: A standard workflow for the theoretical analysis of a reaction mechanism.

Investigated Reaction Mechanisms

While direct theoretical studies on many reactions of this compound are nascent, extensive research on analogous pyrrole systems provides significant insight.

Decarboxylation of Pyrrole-2-carboxylic Acid

The decarboxylation of the parent acid, pyrrole-2-carboxylic acid, has been a subject of theoretical investigation, providing a model for the potential (though less favorable) cleavage of the ester group under certain conditions. DFT studies have explored both direct and water-assisted mechanisms.

A DFT investigation revealed that the proton-catalyzed decarboxylation of pyrrole-2-carboxylic acid, assisted by water, proceeds with a total energy barrier of 33.99 kcal/mol.[1] The key step, the C–C bond rupture, has a significantly lower potential energy barrier of 9.77 kcal/mol with the assistance of H3O+.[1] The calculations were performed at the B3LYP/6-311++G** level, and the CPCM model was used to estimate the solvation effect.[1]

| Reaction | Computational Method | Key Finding (Energy Barrier) | Reference |

| Proton-catalyzed decarboxylation of pyrrole-2-carboxylic acid | B3LYP/6-311++G** with CPCM | Total energy barrier: 33.99 kcal/mol | [1] |

| C-C bond rupture (assisted by H3O+) | B3LYP/6-311++G** | Potential energy barrier: 9.77 kcal/mol | [1] |

Cycloaddition Reactions

Cycloaddition reactions are fundamental for constructing more complex ring systems from pyrrole precursors. Theoretical studies have focused on understanding the mechanism, regioselectivity, and stereoselectivity of these reactions.

A. [4+2] Cycloaddition (Diels-Alder Type)

DFT studies have been conducted on the [4+2] cycloaddition reactions of 1-methyl-1H-pyrrole-2,5-dione with furoic acid.[2] While not this compound itself, this study highlights the utility of DFT in analyzing the cycloaddition potential of N-methylated pyrrole systems.

B. 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition of 4-acyl-1H-pyrrole-2,3-diones with diphenylnitrone has been studied using Molecular Electron Density Theory (MEDT).[3] The analysis of global reactivity descriptors indicated that the pyrrole derivative acts as the electrophile, while the nitrone acts as the nucleophile.[3] The reaction was found to proceed through a one-step, asynchronous mechanism.[3]

| Reactants | Computational Method | Mechanism Type | Key Findings | Reference |

| 4-acyl-1H-pyrrole-2,3-diones + Diphenylnitrone | MEDT (various levels) | 1,3-Dipolar Cycloaddition | One-step, asynchronous. Pyrrole is the electrophile. | [3] |

| Azaoxyallyl cations + 1,2-benzisoxazoles | M06/6-31G(d,p) | (3+2) Cycloaddition | Stepwise pathway with a zwitterionic intermediate. | [4] |

Diagram: Generalized 1,3-Dipolar Cycloaddition Pathway

This diagram illustrates the key components and pathway of a 1,3-dipolar cycloaddition reaction as analyzed by computational methods.

Caption: A conceptual diagram for a 1,3-dipolar cycloaddition reaction pathway.

Substitution and Functionalization Reactions

Theoretical methods can also elucidate the mechanisms of substitution reactions on the pyrrole ring.

Reimer-Tiemann Reaction: An interesting case is the Reimer-Tiemann formylation of 5-substituted pyrrole-2-carboxylates. Experimental work, confirmed by X-ray crystallography, showed that the formyl group surprisingly displaces the carboxylate function at the C2 position, rather than substituting at the vacant C5 position.[5] While this study was not primarily computational, it presents a fascinating mechanism that is ripe for theoretical investigation to understand the underlying electronic factors and reaction pathway that favor this unusual rearrangement.

Factors Influencing Reaction Selectivity

Computational chemistry is particularly adept at predicting reaction outcomes when multiple pathways are possible.

-

Kinetic vs. Thermodynamic Control: By calculating the activation energies (the barrier to the transition state) and the relative energies of the final products, researchers can predict whether a reaction is under kinetic control (favoring the product that forms fastest, i.e., via the lowest activation barrier) or thermodynamic control (favoring the most stable product).

-

Regio- and Stereoselectivity: For reactions like cycloadditions, different orientations of the reactants can lead to different regioisomers or stereoisomers. DFT calculations of the transition state energies for all possible pathways can accurately predict the major isomer formed. For instance, in 1,3-dipolar cycloadditions, analysis of the electrophilic and nucleophilic Parr functions can predict the most favorable sites of interaction between the two reactants.[3]

Diagram: Predicting Reaction Selectivity

The diagram below outlines the logical process of using theoretical calculations to predict the major product of a reaction with multiple possible outcomes.

Caption: Using computed energies to determine kinetic and thermodynamic products.

Conclusion and Future Outlook

The theoretical investigation of reaction mechanisms for this compound and its analogs is a vital field that bridges fundamental chemical principles with practical applications in synthesis and drug discovery. DFT and other computational methods provide unparalleled insight into transition states, reaction energy profiles, and the electronic factors governing selectivity. While many studies have focused on related pyrrole structures, the specific application of these techniques to a broader range of this compound reactions remains a fertile area for future research. Such studies will undoubtedly accelerate the rational design of novel synthetic methodologies and the development of new pyrrole-based therapeutics and materials.

References

- 1. researchgate.net [researchgate.net]

- 2. DFT mechanistic study of [4+2] cycloaddition reactions of 1-methyl-1H-pyrrole-2,5-dione with furoic acid, anticancer Ac… [ouci.dntb.gov.ua]

- 3. Study of 1,3-Dipolar Cycloaddition Between 4-Acyl-1H-pyrrole-2,3-diones Fused at the [e]-Side with a Heterocyclic Moiety and Diphenylnitrone: A Comprehensive MEDT, Docking Approach and MD Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. "Novel Substituent Orientation in Reimer-Tiemann Reactions of Pyrrole-2" by Kevin M. Smith, Frank W. Bobe et al. [repository.lsu.edu]

An In-depth Technical Guide to Methyl Pyrrole-2-carboxylate: Discovery and Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl pyrrole-2-carboxylate, a key heterocyclic compound. It covers its historical discovery, detailed chemical properties, synthesis methodologies, and its significant role as a versatile building block in the development of therapeutic agents. This document is intended to be a valuable resource for professionals in the fields of medicinal chemistry, organic synthesis, and pharmacology.

Introduction and Discovery

The study of pyrrole and its derivatives has been a cornerstone of heterocyclic chemistry, driven by their presence in a vast array of biologically significant molecules, including heme, chlorophyll, and vitamin B12. Pyrrole itself was first identified in 1834 by F. F. Runge as a component of coal tar and was later isolated from the pyrolysate of bone in 1857.[1] The name "pyrrole" originates from the Greek word "pyrrhos," meaning "fiery" or "reddish," alluding to the vibrant red color it imparts to a pine splint dipped in hydrochloric acid.[1]

While the precise first synthesis of this compound is not prominently documented, the parent compound, pyrrole-2-carboxylic acid, has been known for over a century. It is found in nature as a product of the dehydrogenation of the amino acid proline.[2] The ester, this compound, would have been readily accessible through standard esterification procedures following the isolation and characterization of the carboxylic acid. Its importance grew with the increasing demand for functionalized pyrrole scaffolds in the burgeoning field of medicinal chemistry.

Chemical and Physical Properties

This compound is a white solid at room temperature, possessing the chemical and physical properties summarized in the table below.[3][4] Its stability and solubility in common organic solvents make it a convenient intermediate for a wide range of chemical transformations.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇NO₂ | [3] |

| Molecular Weight | 125.13 g/mol | [3] |

| CAS Number | 1193-62-0 | [3] |

| IUPAC Name | methyl 1H-pyrrole-2-carboxylate | [4] |

| Appearance | White powder/solid | [3] |

| Melting Point | 74-78 °C | [3] |

| Boiling Point | 230.3 °C at 760 mmHg | [3] |

| Solubility | Soluble in water and common organic solvents | |

| Purity (typical) | >99.0% for pharmaceutical applications | [3] |

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques. The key data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| ~9.0 | br s | N-H | ||

| 6.9 - 6.8 | m | H5 | ||

| 6.7 - 6.6 | m | H3 | ||

| 6.1 - 6.0 | m | H4 | ||

| 3.8 | s | -OCH₃ |

| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |

| ~162 | C=O | |

| ~124 | C2 | |

| ~122 | C5 | |

| ~115 | C3 | |

| ~108 | C4 | |

| ~51 | -OCH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3300 | N-H stretch |

| ~1680 | C=O stretch (ester) |

| ~1550, 1470 | C=C stretch (aromatic ring) |

| ~1250, 1100 | C-O stretch (ester) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 125 | High | [M]⁺ (Molecular ion) |

| 94 | High | [M - OCH₃]⁺ |

| 66 | Moderate | [M - OCH₃ - CO]⁺ or retro-Diels-Alder |

Synthesis of this compound

This compound can be synthesized through several routes. A common and straightforward laboratory method is the Fischer esterification of pyrrole-2-carboxylic acid.

Experimental Protocol: Fischer Esterification of Pyrrole-2-carboxylic Acid

Objective: To synthesize this compound from pyrrole-2-carboxylic acid.

Materials:

-

Pyrrole-2-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyrrole-2-carboxylic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification: The crude this compound can be purified by recrystallization.

-

Dissolve the crude product in a minimal amount of a hot solvent system, such as a mixture of ethanol and water or hexanes and ethyl acetate.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the pure crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain pure this compound.

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Significance in Drug Discovery and Development

This compound serves as a crucial scaffold for the synthesis of a diverse range of biologically active molecules. The pyrrole ring is a privileged structure in medicinal chemistry, and modifications at the 2-position ester group allow for the exploration of structure-activity relationships (SAR).

Antimicrobial Activity

Derivatives of pyrrole-2-carboxamide, synthesized from this compound, have shown significant promise as antimicrobial agents, particularly against Mycobacterium tuberculosis.

-

Targeting MmpL3: Several studies have identified the Mycobacterial Membrane Protein Large 3 (MmpL3) as a key target for pyrrole-2-carboxamide derivatives. MmpL3 is an essential transporter responsible for the translocation of trehalose monomycolate (TMM), a precursor for mycolic acids, across the mycobacterial inner membrane. Inhibition of MmpL3 disrupts the formation of the mycobacterial cell wall, leading to bacterial death.[5]

Caption: Inhibition of MmpL3-mediated TMM transport by pyrrole-2-carboxamide derivatives.

-

Targeting InhA: Another important target for anti-tuberculosis drugs is the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system of mycobacteria, which is responsible for the elongation of fatty acids that form mycolic acids. Pyrrole-based compounds have been designed to inhibit InhA.

Anticancer Activity

The pyrrole scaffold is also prevalent in a number of anticancer agents. Derivatives of this compound have been investigated for their potential to inhibit key signaling pathways involved in cancer progression.

-

Inhibition of EGFR and VEGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are crucial receptor tyrosine kinases that, when dysregulated, can lead to uncontrolled cell proliferation, angiogenesis, and metastasis. Pyrrole-containing compounds have been developed as inhibitors of these pathways.

Caption: Inhibition of EGFR and VEGFR signaling pathways by pyrrole derivatives.

Anti-inflammatory Activity

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key targets for anti-inflammatory drugs. They are involved in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. Pyrrole-containing compounds have been developed as selective COX-2 inhibitors, aiming to reduce inflammation with fewer gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Biological Activity Data

The following table summarizes the biological activity of selected pyrrole-2-carboxylate and pyrrole-2-carboxamide derivatives.

| Compound Class | Target Organism/Cell Line | Target Enzyme/Pathway | Activity Metric | Value | Reference(s) |

| Pyrrole-2-carboxamide derivatives | Mycobacterium tuberculosis H37Rv | MmpL3 | MIC | 0.016 - 3.7 µg/mL | [5] |

| Pyrrole-2-carboxamide derivatives | Vero cells | Cytotoxicity | IC₅₀ | >64 µg/mL | [5] |

| Diaryl-dihydropyrrole-2-carboxylic acids | A549 (lung cancer) | Proliferation | IC₅₀ | ~10 µM | |

| Pyrrole carboxylic acid derivatives | COX-1 / COX-2 | Enzyme Inhibition | IC₅₀ | Varies by derivative |

Conclusion

This compound is a molecule of significant interest in the field of organic and medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an invaluable starting material for the creation of complex molecular architectures. The demonstrated biological activities of its derivatives against critical targets in infectious diseases and cancer highlight the enduring importance of the pyrrole scaffold in drug discovery. This technical guide serves as a foundational resource for researchers aiming to leverage the chemical and biological properties of this compound in the development of novel therapeutics.

References

- 1. Pyrrole - Wikiwand [wikiwand.com]

- 2. youtube.com [youtube.com]

- 3. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structures of the mycobacterial membrane protein MmpL3 reveal its mechanism of lipid transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Properties of the Pyrrole-2-Carboxylate Moiety

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of the pyrrole-2-carboxylate moiety, a crucial scaffold in medicinal chemistry and materials science. This document details its synthesis, spectroscopic characterization, reactivity, and theoretical underpinnings, offering valuable insights for professionals in drug discovery and development.

Introduction

The pyrrole ring is a five-membered aromatic heterocycle that is a fundamental structural motif in a vast array of biologically active molecules, including heme, chlorophyll, and numerous pharmaceuticals. The introduction of a carboxylate group at the 2-position significantly modulates the electronic properties of the pyrrole ring, influencing its reactivity, intermolecular interactions, and ultimately its biological activity. This guide explores the nuanced electronic landscape of the pyrrole-2-carboxylate core, providing a foundational understanding for its application in rational drug design and the development of novel functional materials.

Synthesis of Pyrrole-2-Carboxylate Derivatives

The synthesis of pyrrole-2-carboxylates can be achieved through several established methods. A common and reliable approach is the Knorr pyrrole synthesis and subsequent modifications. A well-documented procedure for the synthesis of ethyl pyrrole-2-carboxylate is provided by Organic Syntheses, which involves the reaction of pyrrole with trichloroacetyl chloride followed by treatment with sodium ethoxide.[1]

General Experimental Workflow

The synthesis and characterization of a typical pyrrole-2-carboxylate, such as ethyl pyrrole-2-carboxylate, follows a logical progression from synthesis and purification to comprehensive structural and electronic analysis.

Spectroscopic and Structural Properties

The electronic structure of the pyrrole-2-carboxylate moiety is reflected in its characteristic spectroscopic signatures and molecular geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of pyrrole-2-carboxylate derivatives. The electron-withdrawing nature of the carboxylate group deshields the adjacent ring protons and carbons.

| Compound | Nucleus | Chemical Shift (ppm) | Solvent |

| Pyrrole-2-carboxylic acid | ¹H | 6.97 (H5), 6.75 (H3), 6.15 (H4), 11.72 (NH), 12.2 (COOH) | DMSO-d₆ |

| Ethyl pyrrole-2-carboxylate | ¹H | 6.85 (H5), 6.75 (H3), 6.10 (H4), 9.5 (NH), 4.20 (CH₂), 1.25 (CH₃) | CDCl₃ |

| Pyrrole-2-carboxylic acid | ¹³C | 162.0 (C=O), 123.5 (C2), 122.0 (C5), 115.0 (C3), 109.0 (C4) | DMSO-d₆ |

| Ethyl pyrrole-2-carboxylate | ¹³C | 161.2 (C=O), 124.0 (C2), 121.8 (C5), 114.5 (C3), 108.5 (C4), 60.0 (OCH₂), 14.5 (CH₃) | CDCl₃ |

Table 1: Representative ¹H and ¹³C NMR chemical shifts for pyrrole-2-carboxylic acid and its ethyl ester.

Infrared (IR) Spectroscopy

The IR spectrum of pyrrole-2-carboxylate is characterized by distinct vibrational modes of the pyrrole ring and the carboxylate group.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300-3500 (broad) |

| C=O (acid) | Stretching | 1680-1710 |

| C=O (ester) | Stretching | 1715-1730 |

| C-O | Stretching | 1200-1300 |

| C=C (aromatic) | Stretching | 1500-1600 |

| C-H (aromatic) | Bending (out-of-plane) | 700-900 |

Table 2: Characteristic IR absorption bands for the pyrrole-2-carboxylate moiety.

UV-Visible (UV-Vis) Spectroscopy

Pyrrole derivatives exhibit characteristic absorption bands in the UV-Vis region arising from π → π* transitions. The carboxylate group, being a chromophore, influences the position and intensity of these absorptions. Pyrrole itself has a UV absorption maximum around 210 nm. The introduction of a carboxylate group at the 2-position typically results in a bathochromic (red) shift of this absorption band. For instance, pyrrole-2-carboxylic acid in methanol exhibits a λmax around 260 nm.

X-ray Crystallography

Single-crystal X-ray diffraction studies of pyrrole-2-carboxylic acid reveal a planar structure with significant π-electron delocalization across the pyrrole ring and the carboxylate group.[2]

| Bond | Bond Length (Å) | Angle | Angle (°) |

| N1-C2 | 1.36 | C5-N1-C2 | 109.0 |

| C2-C3 | 1.41 | N1-C2-C3 | 108.2 |

| C3-C4 | 1.37 | C2-C3-C4 | 107.4 |

| C4-C5 | 1.40 | C3-C4-C5 | 107.3 |

| C5-N1 | 1.37 | C4-C5-N1 | 108.1 |

| C2-C6 | 1.47 | N1-C2-C6 | 124.3 |

| C6-O1 | 1.22 | C3-C2-C6 | 127.5 |

| C6-O2 | 1.31 | O1-C6-O2 | 122.5 |

Table 3: Selected bond lengths and angles for pyrrole-2-carboxylic acid from X-ray crystallography.[2]

Electronic Reactivity

The electronic nature of the pyrrole-2-carboxylate moiety dictates its reactivity in various chemical transformations.

Electrophilic Aromatic Substitution

The pyrrole ring is highly activated towards electrophilic aromatic substitution. The carboxylate group at the 2-position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack compared to unsubstituted pyrrole. However, the directing effect of the nitrogen lone pair still favors substitution at the C4 and C5 positions. The resonance structures of the intermediate carbocation show that attack at C4 and C5 is more favorable as the positive charge can be delocalized over more atoms, including the nitrogen.

Electrochemical Properties

Cyclic voltammetry studies of pyrrole-2-carboxylate derivatives provide insights into their redox behavior. The oxidation potential of the pyrrole ring is influenced by the nature of the substituents. The electron-withdrawing carboxylate group generally increases the oxidation potential compared to alkyl-substituted pyrroles.

Role in Drug Development and Signaling Pathways

The pyrrole-2-carboxylate scaffold is a prominent feature in many drug candidates due to its ability to form key interactions with biological targets. Its derivatives have been investigated for a wide range of therapeutic applications, including as antibacterial, antifungal, and anticancer agents.[3]

Inhibition of p38 MAPK Signaling Pathway

A notable application of pyrrole-based compounds is in the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways. The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancer. Pyrrole-2-carboxamide derivatives have been identified as potent inhibitors of p38α MAP kinase.[4] These inhibitors typically function by competing with ATP for binding to the active site of the kinase.

Experimental Protocols

Synthesis of Ethyl 1H-pyrrole-2-carboxylate[1]

-

Preparation of 2-Pyrrolyl Trichloromethyl Ketone: To a stirred solution of trichloroacetyl chloride (1.23 mol) in anhydrous diethyl ether (200 mL) in a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add a solution of freshly distilled pyrrole (1.2 mol) in anhydrous diethyl ether (640 mL) over 3 hours. The reaction is exothermic and will cause the mixture to reflux. After the addition is complete, stir the mixture for an additional hour. Slowly add a solution of potassium carbonate (0.724 mol) in water (300 mL). Separate the layers, dry the organic phase with magnesium sulfate, and filter. Remove the solvent by distillation. Dissolve the residue in hexane (225 mL) and cool on ice to induce crystallization. Collect the solid by filtration to yield 2-pyrrolyl trichloromethyl ketone.

-

Synthesis of Ethyl Pyrrole-2-carboxylate: In a three-necked flask equipped with a mechanical stirrer, dissolve sodium (0.44 g-atom) in anhydrous ethanol (300 mL). Add the 2-pyrrolyl trichloromethyl ketone (0.35 mol) portionwise over 10 minutes. Stir the solution for 30 minutes, then concentrate to dryness using a rotary evaporator. Partition the residue between diethyl ether (200 mL) and 3 N hydrochloric acid (25 mL). Separate the ether layer and wash the aqueous layer with ether (100 mL). Combine the ether solutions, wash with saturated sodium bicarbonate solution (25 mL), dry with magnesium sulfate, and concentrate by distillation. Purify the residue by vacuum distillation to obtain ethyl pyrrole-2-carboxylate.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the pyrrole-2-carboxylate derivative in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse sequence

-

Spectral Width: -2 to 14 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Sequence: Standard proton-decoupled single-pulse sequence

-

Spectral Width: 0 to 220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

-

Sample Preparation (Solid Sample - KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a transparent pellet using a hydraulic press.

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared Spectrometer

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Visible Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the pyrrole-2-carboxylate derivative in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.2 and 1.0.

-

Instrument Parameters:

-

Spectrometer: UV-Visible Spectrophotometer

-

Wavelength Range: 200-800 nm

-

Scan Speed: Medium

-

-

Data Acquisition: Fill a reference cuvette with the pure solvent and the sample cuvette with the sample solution. Place both cuvettes in the spectrophotometer and record the spectrum. The instrument will automatically subtract the absorbance of the solvent.

Cyclic Voltammetry

-

Experimental Setup: Use a standard three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Sample Preparation: Dissolve the pyrrole-2-carboxylate derivative in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate). Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for 10-15 minutes prior to the measurement.

-

Instrument Parameters:

-

Potentiostat/Galvanostat

-

Scan Rate: Typically 100 mV/s

-

Potential Range: Determined by the redox activity of the compound, typically sweeping from a potential where no reaction occurs to a potential beyond the oxidation peak and back.

-

-

Data Acquisition: Record the current response as the potential is swept linearly. The resulting plot of current versus potential is the cyclic voltammogram.

Conclusion

The pyrrole-2-carboxylate moiety possesses a rich and tunable electronic landscape that makes it a valuable component in the design of functional molecules. Its synthesis is well-established, and its properties can be thoroughly characterized by a suite of spectroscopic and electrochemical techniques. The insights gained from these studies, coupled with computational modeling, provide a powerful platform for the rational design of novel therapeutics and advanced materials. A deep understanding of the electronic properties of this core structure is paramount for its effective utilization in addressing contemporary challenges in science and medicine.

References

- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrroles and other heterocycles as inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Methyl Pyrrole-2-Carboxylate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl pyrrole-2-carboxylate, a key building block in organic synthesis and pharmaceutical development. Understanding its solubility is crucial for reaction optimization, purification, and formulation.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. The interplay of intermolecular forces, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces between the solute and solvent molecules, dictates the extent of solubility.

This compound possesses both polar and non-polar characteristics. The pyrrole ring nitrogen and the carbonyl group of the ester are capable of hydrogen bonding, contributing to its solubility in polar solvents. The aromatic pyrrole ring and the methyl group provide some non-polar character, allowing for interaction with less polar organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of common organic solvents is not extensively documented in publicly available literature. However, based on chemical supplier information and the principles of chemical interactions, a qualitative and estimated solubility profile can be presented. It is important to note that these are general guidelines, and experimental determination is recommended for specific applications.

| Solvent Classification | Common Solvents | Qualitative Solubility of this compound |

| Protic Solvents | Water | Soluble[1][2][3] |

| Methanol | Expected to be soluble | |

| Ethanol | Expected to be soluble | |

| Dipolar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |

| Acetone | Expected to be soluble | |

| Ethyl Acetate | Expected to be soluble | |

| Non-Polar Apolar Solvents | Dichloromethane | Expected to be slightly soluble |

| Chloroform | Slightly Soluble[1] | |

| Diethyl Ether | Expected to be sparingly soluble | |

| Tetrahydrofuran (THF) | Expected to be soluble |

Note: "Expected solubility" is based on the physicochemical properties of the solute and solvents and general solubility rules. For critical applications, experimental verification is essential.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. The following protocols outline common methods used in research and pharmaceutical development.

1. Equilibrium Shake-Flask Method

This is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound.

-

Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

-

Methodology:

-

Add an excess of this compound to a known volume of the selected organic solvent in a sealed vial or flask.

-

Agitate the mixture at a constant, controlled temperature using a shaker or magnetic stirrer for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting, or by filtration through a solvent-compatible filter (e.g., PTFE).

-

Dilute the saturated solution with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique.

-

2. Analytical Quantification Techniques

The concentration of the dissolved this compound can be determined by various analytical methods:

-

High-Performance Liquid Chromatography (HPLC): A robust and widely used method. A calibration curve is generated using standard solutions of known concentrations. The concentration of the analyte in the experimental sample is then determined by comparing its peak area to the calibration curve.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and selectivity, making it suitable for determining low solubilities.

-

UV-Vis Spectroscopy: A simpler and faster method if the compound has a chromophore that absorbs in the UV-Vis range and there are no interfering substances. A calibration curve is prepared by measuring the absorbance of standard solutions at a specific wavelength.

Application in Drug Discovery Workflow

This compound is a valuable starting material in the synthesis of more complex molecules with potential therapeutic applications. Its solubility in various organic solvents is a critical factor throughout the drug discovery and development process.

Caption: Workflow of this compound in Drug Discovery.

This diagram illustrates the journey of this compound from a starting material to its incorporation into an Active Pharmaceutical Ingredient (API). Its solubility is a key consideration at multiple stages, from ensuring it dissolves in the reaction solvent during synthesis to facilitating its purification and formulation in later stages.

References

An In-depth Technical Guide to Methyl 1H-pyrrole-2-carboxylate (CAS 1193-62-0)

For Researchers, Scientists, and Drug Development Professionals

Methyl 1H-pyrrole-2-carboxylate, with the CAS number 1193-62-0, is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its stable pyrrole core allows for diverse chemical modifications, making it a valuable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. This technical guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols.

Core Properties

Methyl 1H-pyrrole-2-carboxylate is a white to light brown solid at room temperature.[1] Its fundamental physicochemical properties are summarized in the table below, providing a quick reference for experimental design and handling.

| Property | Value | Reference(s) |

| IUPAC Name | methyl 1H-pyrrole-2-carboxylate | [2] |

| CAS Number | 1193-62-0 | [2] |

| Molecular Formula | C₆H₇NO₂ | [3] |

| Molecular Weight | 125.13 g/mol | [3] |

| Melting Point | 74-78 °C | [3] |

| Boiling Point | 230.3 °C at 760 mmHg | [3] |

| Solubility | Soluble in water. Slightly soluble in chloroform and DMSO. | [4] |

| Appearance | White to light brown solid/powder | [1] |

Applications in Research and Drug Development

The primary utility of Methyl 1H-pyrrole-2-carboxylate lies in its role as a versatile intermediate in organic synthesis.[3] The pyrrole scaffold is a common motif in many natural products and pharmacologically active compounds, making this molecule a sought-after precursor for drug discovery and development.[1][3]

Key application areas include:

-

Pharmaceutical Synthesis: It is a fundamental building block for constructing more complex active pharmaceutical ingredients (APIs).[3] Its structure allows for strategic modifications to create diverse drug candidates.[3]

-

Antiviral Agents: It is an intermediate in the preparation of pyrrolyl aryl sulfones that have shown activity against HIV-1.

-

Anticancer Agents: The compound is used in the synthesis of diaryl pyrrolecarboxylates, which are hybrids of combretastatin A-4 and lamellarin T and exhibit anti-mitotic and cytotoxic activity. It has also been used in the development of inhibitors for enzymes like microsomal prostaglandin E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), which are targets in cancer therapy.[5]

-

Antitubercular Agents: Derivatives of pyrrole-2-carboxylate have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.[6] Specifically, pyrrole-2-carboxamides have been designed as inhibitors of the mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter for cell wall biosynthesis in tuberculosis.[7]

-

Agrochemicals: This compound is also a valuable component in the development of new pesticides and herbicides.[1][3]

-

Materials Science: The electronic properties of pyrrole derivatives make them interesting for the creation of advanced polymers and organic electronic materials.[1][3]

Experimental Protocols

Synthesis of Methyl 1H-pyrrole-2-carboxylate

A common method for the synthesis of Methyl 1H-pyrrole-2-carboxylate involves the esterification of pyrrole-2-carboxylic acid. A detailed experimental protocol is as follows:

Materials:

-

Pyrrole-2-carboxylic acid

-

Methanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Carbon Tetrachloride (CCl₄) or other suitable extraction solvent

-

Water

-

Round Bottom Flask (RBF)

-

Reflux condenser

-

Separatory funnel

-

Heating mantle or water bath

-

Filtration apparatus

Procedure:

-

In a 500 mL round bottom flask, place 30 g (0.246 mol) of 4,5-dibromo-pyrrole-2-carboxylic acid.

-

Add 80 g (101 mL, 2.5 mol) of absolute methanol and carefully add 5 g (2.7 mL) of concentrated sulfuric acid.

-

Fit the flask with a reflux condenser and heat the mixture on a water bath to distill off the excess alcohol.[8]

-

After distillation, pour the residue into approximately 250 mL of water in a separatory funnel.[8]

-

The lower layer containing the methyl pyrrole carboxylate is extracted with carbon tetrachloride (CCl₄).[8]

-

To remove excess acid, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) until no further evolution of carbon dioxide (CO₂) is observed.[8]

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent to obtain the crude product.

-